Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

CAS No.: 1185116-53-3

Cat. No.: VC4253910

Molecular Formula: C20H24N2O3

Molecular Weight: 340.423

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185116-53-3 |

|---|---|

| Molecular Formula | C20H24N2O3 |

| Molecular Weight | 340.423 |

| IUPAC Name | tert-butyl 3-(3-methoxyphenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate |

| Standard InChI | InChI=1S/C20H24N2O3/c1-20(2,3)25-19(23)22-13-17(14-8-7-9-15(12-14)24-4)21-16-10-5-6-11-18(16)22/h5-12,17,21H,13H2,1-4H3 |

| Standard InChI Key | HAUHPUFGSJIAJK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC(=CC=C3)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

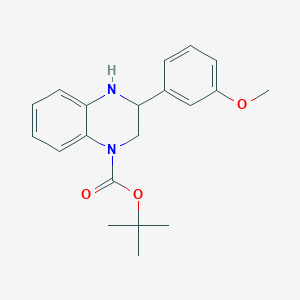

The compound’s structure consists of a tetrahydroquinoxaline ring system, a bicyclic framework comprising two fused six-membered rings with nitrogen atoms at positions 1 and 2. The tert-butyl carbamate group (-OC(ONH)(C(CH₃)₃)) is attached to the nitrogen at position 1, while a 3-methoxyphenyl group (-C₆H₄-OCH₃) is substituted at position 3 (Figure 1). This arrangement confers steric bulk and electronic modulation, influencing both reactivity and biological interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₄N₂O₃ | |

| Molecular Weight | 340.423 g/mol | |

| IUPAC Name | tert-butyl 3-(3-methoxyphenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate | |

| Solubility | Limited data; likely lipophilic due to tert-butyl and aromatic groups | - |

The tert-butyl group enhances lipid solubility, potentially improving membrane permeability, while the methoxyphenyl moiety may engage in π-π stacking interactions with biological targets .

Synthesis and Reaction Optimization

Cyclization Strategies

The synthesis of tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically begins with the condensation of 1,2-diaminobenzene derivatives with ketone or aldehyde precursors. A notable method involves the Lewis acid-catalyzed imino Diels-Alder reaction, which facilitates the formation of the tetrahydroquinoxaline ring . For example, in a protocol adapted from related tetrahydroquinoline syntheses, aniline derivatives react with α,β-unsaturated carbonyl compounds in the presence of boron trifluoride etherate (BF₃·OEt₂) to yield the bicyclic core .

Key Reaction Conditions

Post-Functionalization

The tert-butyl carbamate group is introduced via nucleophilic substitution using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The 3-methoxyphenyl substituent is often incorporated through Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on the precursor availability.

Biological and Pharmacological Activities

Antioxidant Properties

Comparative Analysis with Related Compounds

Table 2: Activity Comparison of Tetrahydroquinoxaline Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume